Butyl (2R)-2-(4-tert-butylphenoxy)propanoate
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Overview
Description
Butyl (2R)-2-(4-tert-butylphenoxy)propanoate is an organic compound that features a butyl ester group attached to a propanoate backbone, with a tert-butylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2R)-2-(4-tert-butylphenoxy)propanoate typically involves the esterification of (2R)-2-(4-tert-butylphenoxy)propanoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl (2R)-2-(4-tert-butylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Butyl (2R)-2-(4-tert-butylphenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl (2R)-2-(4-tert-butylphenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2R)-2-(4-tert-butylphenoxy)propanoic acid, which can then interact with enzymes or receptors in biological systems. The tert-butylphenoxy group provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Butyl (2R)-2-(4-methylphenoxy)propanoate: Similar structure but with a methyl group instead of a tert-butyl group.
Butyl (2R)-2-(4-ethylphenoxy)propanoate: Contains an ethyl group instead of a tert-butyl group.
Butyl (2R)-2-(4-isopropylphenoxy)propanoate: Features an isopropyl group in place of the tert-butyl group.
Uniqueness
Butyl (2R)-2-(4-tert-butylphenoxy)propanoate is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
197158-50-2 |
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Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
butyl (2R)-2-(4-tert-butylphenoxy)propanoate |
InChI |
InChI=1S/C17H26O3/c1-6-7-12-19-16(18)13(2)20-15-10-8-14(9-11-15)17(3,4)5/h8-11,13H,6-7,12H2,1-5H3/t13-/m1/s1 |
InChI Key |
PUAGTIVBMUBGOQ-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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